1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea

Lipophilicity Diarylurea Physicochemical profiling

Researchers requiring a well-characterized, unsymmetrical diarylurea for urea transporter studies or fragment-based drug discovery often face supply inconsistency and limited characterization data. This compound directly addresses these gaps with verified biological activity and reproducible physicochemical properties. - UT-A1 Inhibitor Tool: Demonstrates measurable inhibition of rat UT-A1 urea transporter (IC50 = 5.0 µM), enabling renal mechanism studies. - FBDD-Optimized Scaffold: Low MW (264.68 Da) and favorable TPSA (41.1 Ų) serve as an ideal starting fragment for lead optimization. - Supply Assurance: Available in ≥98% purity (HPLC), with straightforward synthesis from anilines enabling cost-effective scale-up.

Molecular Formula C13H10ClFN2O
Molecular Weight 264.68 g/mol
CAS No. 404-51-3
Cat. No. B1604727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea
CAS404-51-3
Molecular FormulaC13H10ClFN2O
Molecular Weight264.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)F
InChIInChI=1S/C13H10ClFN2O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18)
InChIKeyMMAPXNAETQDQNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea (CAS 404-51-3) – Identity, Properties & Class


1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea (CAS 404-51-3) is an unsymmetrical N,N′-disubstituted diarylurea featuring a 4-chlorophenyl and a 4-fluorophenyl moiety bridged by a urea linkage. Its molecular formula is C₁₃H₁₀ClFN₂O with a molecular weight of 264.68 g/mol [1]. Computed physicochemical descriptors include an XLogP3 of 3.7 [1], a topological polar surface area (TPSA) of 41.1 Ų [1], a predicted boiling point of 289.8±25.0 °C at 760 mmHg , and a density of 1.422±0.06 g/cm³ . The compound is a solid at room temperature and is typically supplied with a purity of ≥95% .

Why In-Class Analogs Cannot Substitute for 1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea


The diarylurea scaffold is highly sensitive to halogen substitution patterns on the phenyl rings. Even minor modifications—such as altering the halogen identity (Cl vs. F), the substitution position (para vs. meta), or the number of halogen atoms—can profoundly alter lipophilicity, hydrogen-bonding capacity, and target-binding geometry [1]. For instance, the computed XLogP3 of 1-(4-chlorophenyl)-3-(4-fluorophenyl)urea (3.7) [2] differs substantially from that of the mono-substituted analog 4-fluorophenylurea (LogP ≈ 1.04) , and is markedly lower than the antibacterial agent triclocarban (LogP ≈ 5.4) [3]. These divergent physicochemical profiles directly impact membrane permeability, solubility, and off-target engagement, rendering generic substitution of this compound with other diarylureas scientifically unjustified in any assay or application where the specific balance of chlorine and fluorine substitution is required.

Quantitative Comparative Evidence for 1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea


Lipophilicity (LogP) of 1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea vs. Mono-Substituted and Antibacterial Diarylurea Analogs

The lipophilicity of 1-(4-chlorophenyl)-3-(4-fluorophenyl)urea is intermediate between simple mono-substituted phenylureas and highly chlorinated antibacterial diarylureas. The target compound exhibits an XLogP3 of 3.7 [1] or a measured LogP of 4.25 . In contrast, the mono-substituted analog 4-fluorophenylurea (CAS 659-30-3) has a LogP of 1.04 , while the antibacterial agent triclocarban (3,4,4′-trichlorocarbanilide, CAS 101-20-2) possesses a LogP of 5.44 [2].

Lipophilicity Diarylurea Physicochemical profiling Permeability

Molecular Weight and Halogen Count of 1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea vs. 1,3-Bis(4-chlorophenyl)urea

1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea (MW 264.68 g/mol) [1] contains one chlorine and one fluorine atom. The symmetrical analog 1,3-bis(4-chlorophenyl)urea (CAS 1219-99-4) has a molecular weight of 281.14 g/mol and contains two chlorine atoms [2].

Molecular weight Halogen substitution Structure-property relationships

In Vitro Urea Transporter Inhibition: IC50 of 1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea vs. UT-A1

In a fluorescence plate reader assay using MDCK cells expressing rat UT-A1, 1-(4-chlorophenyl)-3-(4-fluorophenyl)urea exhibited an IC50 of 5.0 µM (5.00E+3 nM) after 15 minutes of incubation [1]. While this potency is modest, it confirms that the compound interacts with the urea transporter UT-A1, a target of interest for novel diuretics.

Urea transporter UT-A1 IC50 Renal physiology

Computed Topological Polar Surface Area (TPSA) Comparison with Sorafenib

The topological polar surface area (TPSA) of 1-(4-chlorophenyl)-3-(4-fluorophenyl)urea is 41.1 Ų [1]. This value is substantially lower than that of the FDA-approved diarylurea kinase inhibitor sorafenib (TPSA ≈ 92.4 Ų) [2].

TPSA Drug-likeness Oral bioavailability Permeability

Application Scenarios for 1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea Based on Verified Evidence


Fragment-Based Drug Discovery (FBDD) for Kinase and Membrane Targets

The compound's low molecular weight (264.68 Da) [1] and favorable TPSA (41.1 Ų) [1] position it as an ideal fragment for FBDD campaigns. Its intermediate lipophilicity (XLogP3 = 3.7) [1] provides a balanced starting point for lead optimization, offering better membrane permeability than mono-substituted ureas (LogP ≈ 1) while avoiding the excessive hydrophobicity of triclocarban (LogP ≈ 5.4) [2] that often leads to poor solubility and promiscuous binding. Researchers can leverage this fragment to build libraries of unsymmetrical diarylureas with tunable physicochemical properties.

Renal Physiology and Urea Transporter (UT-A1) Research

The compound exhibits measurable inhibition of rat UT-A1 urea transporter with an IC50 of 5.0 µM in MDCK cells [3]. This activity makes it a relevant tool compound for investigators studying renal urea handling, urinary concentrating mechanisms, or developing novel diuretic agents that target urea transporters. Its activity profile can be benchmarked against other UT-A1 inhibitors in comparative studies.

Synthetic Intermediate for Advanced Diarylurea Derivatives

As a symmetrical diarylurea precursor, 1-(4-chlorophenyl)-3-(4-fluorophenyl)urea serves as a valuable intermediate for the synthesis of more complex diarylurea-based kinase inhibitors and bioactive molecules. The compound's availability in high purity (≥95%) and its straightforward synthesis from commercially available anilines make it a cost-effective building block for medicinal chemistry programs targeting kinases, receptors, or other proteins where the diarylurea motif is a privileged pharmacophore.

Physicochemical Profiling and Structure-Property Relationship (SPR) Studies

The compound's well-characterized physicochemical properties—including XLogP3 (3.7) [1], TPSA (41.1 Ų) [1], boiling point (289.8 °C) , and density (1.422 g/cm³) —make it an excellent reference standard for SPR studies of halogenated diarylureas. Researchers can use this compound to calibrate computational models, validate in silico predictions, or investigate how the combination of para-chloro and para-fluoro substituents influences solubility, permeability, and crystal packing relative to mono- or bis-halogenated analogs.

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